molecular formula C16H17N5O2 B1671768 ETP-45658

ETP-45658

Número de catálogo: B1671768
Peso molecular: 311.34 g/mol
Clave InChI: BJVRNXSHJLDZJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ETP 45658 es un potente inhibidor de la vía de la fosfoinosítido 3-quinasa (PI3K), que juega un papel crucial en la proliferación y supervivencia celular. Este compuesto ha demostrado ser prometedor en la investigación del cáncer, particularmente en la orientación de la vía de señalización PI3K/AKT/mTOR, que a menudo está desregulada en varios cánceres .

Aplicaciones Científicas De Investigación

Anticancer Activity

A significant body of research has demonstrated the anticancer effects of ETP-45658 across multiple cancer types:

  • Colon Cancer : In vitro studies using HT-29 colon cancer cells showed that this compound induced cell death through mechanisms involving oxidative stress and apoptosis. The compound exhibited a dose-dependent antiproliferative effect, with significant changes in apoptotic markers such as Bax and BCL-2, and an increase in cleaved caspase 3 levels .
  • Peripheral T-cell Lymphoma : this compound was tested alongside other PI3K inhibitors in T-cell lymphoma cell lines. The combination treatments showed enhanced efficacy, leading to increased cell cycle arrest and reduced viability of tumor cells .

Synergistic Effects

Research indicates that this compound can be used synergistically with other therapeutic agents:

  • Combination Therapy : Studies have shown that combining this compound with MEK inhibitors enhances the cytotoxic effects on T-cell lymphoma cells, suggesting a potential strategy for treating aggressive lymphomas .

Metabolic Research Applications

This compound has also been explored for its protective effects on pancreatic β-cells:

  • β-cell Protection : In phenotypic screening studies, this compound demonstrated the ability to protect β-cells from glucolipotoxicity-induced death. It reduced mitochondrial depolarization and markers of cellular stress, indicating its potential role in diabetes management .

Colon Cancer Study

In a study focusing on colon cancer treatment, this compound was administered to HT-29 cells, leading to significant reductions in cell viability and alterations in apoptosis-related proteins. The findings highlighted its potential as a therapeutic agent for colon cancer by effectively targeting the PI3K pathway .

T-cell Lymphoma Treatment

Another case study examined the effects of this compound in combination with vorinostat on cutaneous T-cell lymphoma cells. The results indicated improved cytotoxicity when used together, suggesting that this combination could enhance therapeutic outcomes for patients with resistant forms of lymphoma .

Mecanismo De Acción

ETP 45658 ejerce sus efectos al inhibir la vía de señalización PI3K/AKT/mTOR. Esta vía es crucial para el crecimiento, la proliferación y la supervivencia celular. Al inhibir PI3K, ETP 45658 previene la activación de moléculas de señalización aguas abajo como AKT y mTOR, lo que lleva al arresto del ciclo celular y la apoptosis. El compuesto se dirige específicamente a las subunidades catalíticas de PI3K, bloqueando así su actividad quinasa .

Análisis Bioquímico

Biochemical Properties

ETP-45658 interacts with the PI3K/AKT signaling pathway, a crucial pathway in cell proliferation and survival . By inhibiting PI3K, this compound disrupts this pathway, leading to cell cycle arrest and reduced cell proliferation . This interaction is characterized by the binding of this compound to the ATP-binding pocket of PI3K, thereby inhibiting its activity .

Cellular Effects

In breast cancer cells, this compound has been shown to suppress growth via inhibiting cell cycle progression . This effect is mediated through the Forkhead box O (FOXO) protein-dependent and p53-independent cell cycle arrest phenotype . Furthermore, this compound has been shown to exert a dose-dependent and statistically significant antiproliferative effect on HT-29 colon cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of PI3K, leading to the disruption of the PI3K/AKT signaling pathway . This results in the activation of FOXO transcription factors, which then induce the expression of genes that mediate cell cycle arrest .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are currently not well-characterized. Given its role as a PI3K inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in the PI3K/AKT signaling pathway .

Subcellular Localization

The subcellular localization of this compound is currently not well-characterized. Given its role as a PI3K inhibitor, it is likely that this compound localizes to the cytoplasm where PI3K is active .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ETP 45658 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones posteriores. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran reactivos y catalizadores específicos para lograr una alta pureza y rendimiento .

Métodos de producción industrial

La producción industrial de ETP 45658 probablemente involucre técnicas de síntesis orgánica a gran escala, incluidos los procesos de flujo por lotes y continuo. El proceso de producción está optimizado para garantizar la consistencia, el alto rendimiento y la pureza, de acuerdo con estrictos estándares de control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

ETP 45658 principalmente experimenta reacciones relacionadas con su función como inhibidor de PI3K. Estas incluyen:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir metabolitos hidroxilados, mientras que la reducción podría producir derivados deshidroxilados .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de ETP 45658

ETP 45658 es único debido a su alta potencia y selectividad para las isoformas de PI3K. Ha demostrado una eficacia superior en la inhibición de la proliferación de células cancerosas en comparación con otros inhibidores de PI3K. Además, ETP 45658 ha mostrado un perfil de seguridad favorable en estudios preclínicos, lo que lo convierte en un candidato prometedor para un desarrollo posterior .

Actividad Biológica

ETP-45658 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a critical role in various cellular processes, including cell growth, proliferation, and survival. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on cancer cell lines, and potential therapeutic applications.

This compound primarily inhibits Class I PI3K isoforms, particularly PI3Kα and PI3Kδ, with IC50 values of 30 nm and 129 nm, respectively. It exhibits modest inhibitory activity against mTOR (IC50 = 152 nm) and DNA PK (IC50 = 70.6 nm) but shows significantly less potency against PI3Kγ (IC50 = 710 nm) . The compound's mechanism involves the inhibition of Akt phosphorylation, leading to the nuclear translocation of the Forkhead box O (FOXO) transcription factor, which is crucial for regulating cell cycle progression and apoptosis .

Anti-Proliferative Effects

The anti-proliferative activity of this compound was assessed across various human cancer cell lines characterized by activating mutations in PI3Kα or loss of PTEN function. The EC50 values for inhibition of proliferation ranged from 0.4 to 5.5 μM, demonstrating significant efficacy against these cancer types . Notably, this compound induced a G1 arrest in PC3 cells without triggering apoptosis, as indicated by the absence of a sub-G1 population .

Gene Expression Profiling

A genome-wide microarray analysis revealed that this compound significantly affected the expression of genes involved in cell cycle regulation. Following treatment, 2,538 genes were differentially expressed, with a notable enrichment in FOXO-dependent genes . This suggests that this compound not only inhibits PI3K signaling but also alters transcriptional programs associated with cell proliferation.

In Vivo Studies

In vivo efficacy was evaluated using MMTV-myr-p110α transgenic mice that express an activated form of PI3Kα in mammary tissues. Mice treated with this compound showed reduced tumor growth compared to controls. Immunohistochemical analysis indicated decreased phosphorylated Akt levels and increased nuclear localization of FOXO3a in treated tissues .

Case Studies

Case Study: Pancreatic β-Cell Protection

A recent study highlighted this compound's protective effects on pancreatic β-cells under glucolipotoxic conditions. The compound restored viability in INS-1E cells exposed to glucolipotoxicity, recovering over 85% viability compared to controls. This suggests a potential application for this compound in diabetes management by protecting β-cell function .

Summary Table of Biological Activity

Activity Measurement Value
Inhibition of PI3KαIC5030 nm
Inhibition of PI3KβIC50129 nm
Inhibition of PI3KγIC50710 nm
Inhibition of mTORIC50152 nm
Anti-proliferative EC50Range0.4 - 5.5 μM
FOXO3a PhosphorylationReduction95%
GSK3β PhosphorylationReduction55%

Propiedades

IUPAC Name

3-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-20-15-13(10-17-20)16(21-5-7-23-8-6-21)19-14(18-15)11-3-2-4-12(22)9-11/h2-4,9-10,22H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVRNXSHJLDZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)C3=CC(=CC=C3)O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETP-45658
Reactant of Route 2
Reactant of Route 2
ETP-45658
Reactant of Route 3
Reactant of Route 3
ETP-45658
Reactant of Route 4
ETP-45658
Reactant of Route 5
ETP-45658
Reactant of Route 6
ETP-45658
Customer
Q & A

Q1: What is the primary mechanism of action of ETP-45658?

A1: this compound is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks) []. It binds to PI3K, preventing the phosphorylation of downstream targets in the PI3K/Akt/mTOR signaling pathway [, ]. This pathway is crucial for cell growth, proliferation, and survival, and is frequently dysregulated in cancer.

Q2: Which isoform of PI3K does this compound preferentially target?

A2: While this compound demonstrates activity against various PI3K isoforms, research suggests a potential preference for inhibiting the delta isoform (PI3Kδ) []. Genetic inhibition studies comparing the effects of silencing PI3Kα and PI3Kδ in peripheral T-cell lymphoma (PTCL) cell lines revealed that PI3Kδ inhibition more closely mimicked the apoptotic effects of this compound treatment []. This suggests PI3Kδ might be a critical target for this compound's anti-cancer effects, at least in certain PTCL subtypes.

Q3: What are the downstream effects of this compound treatment on cellular processes?

A3: Inhibition of PI3K by this compound leads to several downstream effects, including:

  • FOXO nuclear translocation: By inhibiting PI3K/Akt signaling, this compound promotes the nuclear translocation of FOXO transcription factors []. This leads to the activation of FOXO-dependent genes involved in cell cycle arrest and potentially other cellular processes like apoptosis [].
  • Cell cycle arrest: this compound induces G1 cell cycle arrest in various cancer cell lines, including PTCL cells [, ]. This arrest is likely mediated by the activation of FOXO-regulated cell cycle inhibitors and a reduction in the expression of pro-proliferative genes.
  • Apoptosis: In certain cancer cell lines, such as PTCL cells, this compound demonstrates the ability to induce apoptosis []. The exact mechanisms behind this effect are still under investigation but likely involve the activation of pro-apoptotic pathways and/or downregulation of anti-apoptotic proteins.

Q4: What are the potential therapeutic applications of this compound?

A4: this compound shows promise as a potential therapeutic agent for:

  • Peripheral T-cell lymphomas (PTCL): this compound exhibits potent anti-proliferative and pro-apoptotic effects in PTCL cell lines, suggesting its potential as a treatment for these aggressive malignancies [, ].

Q5: What are the potential biomarkers for predicting the efficacy of this compound?

A5: Research is ongoing to identify robust biomarkers for this compound efficacy. Some potential candidates include:

  • PI3K isoform expression levels: The expression levels of specific PI3K isoforms, particularly PI3Kδ, could potentially predict sensitivity to this compound [].
  • Downstream pathway activation: Assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., pAKT, pGSK3β, pp70S6K) could help monitor the pharmacodynamic effects of this compound treatment [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.